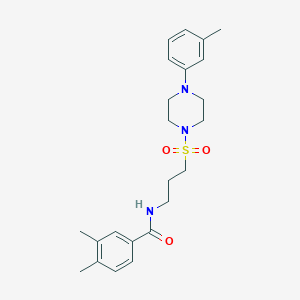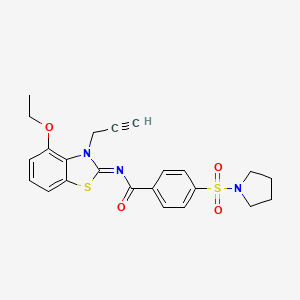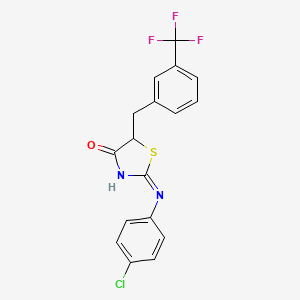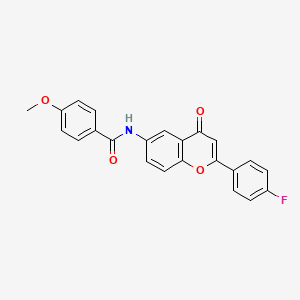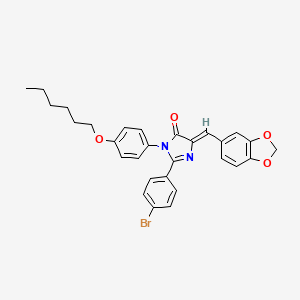![molecular formula C15H18N2O5 B2891446 N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine CAS No. 1296672-15-5](/img/structure/B2891446.png)
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine, also known as DMTAL, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DMTAL is a derivative of the naturally occurring amino acid, L-alanine, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress, protecting against neurodegeneration, and improving cognitive function. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine has several advantages for use in lab experiments, including its ability to modulate multiple signaling pathways and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis methods. Additionally, studies on the safety and efficacy of N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine in humans are needed to fully understand its potential as a therapeutic agent.
In conclusion, N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine is a novel compound that has shown promising potential for the treatment of various diseases. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for further research and development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, whereas in solution-phase synthesis, the compound is synthesized in solution. Both methods have been used successfully to synthesize N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine.
Applications De Recherche Scientifique
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
(2S)-2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-8(15(19)20)16-14(18)12-7-10-11(17(12)2)5-9(21-3)6-13(10)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXQFRNOOXWRBX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(N1C)C=C(C=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=C(N1C)C=C(C=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)
